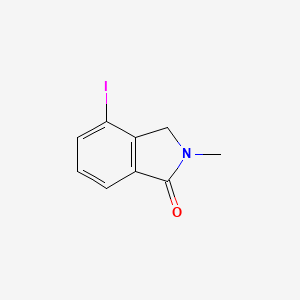

4-Iodo-2-methylisoindolin-1-one

Description

4-Iodo-2-methylisoindolin-1-one (CAS: 1379313-49-1) is a halogenated isoindolinone derivative with the molecular formula C₉H₈INO and a molecular weight of 273.07 g/mol . Its structure features a methyl group at position 2 and an iodine atom at position 4 of the isoindolinone core.

Properties

Molecular Formula |

C9H8INO |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

4-iodo-2-methyl-3H-isoindol-1-one |

InChI |

InChI=1S/C9H8INO/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5H2,1H3 |

InChI Key |

DYDGADCGWOEELK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC=C2I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Iodo-2-methylisoindolin-1-one typically involves multicomponent reactions (MCRs). One common method is the Ugi-type MCR, which uses methyl 2-formylbenzoate as one of the starting materials. This reaction is carried out under acidic conditions and involves the use of various reagents to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-Iodo-2-methylisoindolin-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions, forming larger molecules or polymers.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

4-Iodo-2-methylisoindolin-1-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, and antimicrobial activities.

Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methylisoindolin-1-one involves its interaction with specific molecular targets. The iodine atom and the isoindolinone ring play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Isoindolinones

The following table compares key physicochemical properties of 4-Iodo-2-methylisoindolin-1-one with its halogenated analogs:

*Calculated based on atomic weights.

Key Observations:

- Reactivity : The iodine atom in 4-Iodo-2-methylisoindolin-1-one provides superior leaving group capability compared to bromine or chlorine, making it more reactive in Suzuki-Miyaura or Ullmann-type couplings .

- Positional Isomerism : Bromine at C6 (vs. C4) alters electron distribution in the aromatic ring, which could influence intermolecular interactions in drug design .

Functionalized Isoindolinones: Amino and Methoxy Derivatives

Compound 4 (6-amino-2-(4-methoxyphenyl)isoindolin-1-one), synthesized in , shares the isoindolinone core but differs in substituents:

- Substituents: Amino group at C6 and methoxyphenyl at C2.

- Molecular Weight : 255.11 g/mol (lower than the iodo derivative due to absence of iodine).

- Biological Relevance: Demonstrated antiviral activity in preliminary studies, suggesting that functional groups like amino or methoxy may enhance target engagement .

Comparison with 4-Iodo-2-methylisoindolin-1-one:

- The iodine substituent in 4-Iodo-2-methylisoindolin-1-one prioritizes synthetic versatility (e.g., as a coupling partner), whereas amino/methoxy groups in Compound 4 may optimize pharmacological properties .

Heterocyclic Variants: Pyridinones and Indolones

and describe iodo-substituted heterocycles, such as 4-Iodo-1-methylpyridin-2(1H)-one (similarity score: 0.82) and 4-Iodo-2,3-dihydro-1H-indol-2-one (MFCD09835632). These compounds diverge significantly in core structure:

- Pyridinones: Feature a six-membered ring with nitrogen, leading to distinct electronic properties.

- Indolones : Contain a fused benzene-pyrrolidone system, altering ring strain and solubility.

Key Differences:

- Core Rigidity: Isoindolinones (e.g., 4-Iodo-2-methylisoindolin-1-one) have a planar, conjugated system, whereas indolones and pyridinones exhibit varying degrees of flexibility .

- Applications: Pyridinones and indolones are often explored as kinase inhibitors or CNS agents, while isoindolinones are leveraged for their stability and modular synthesis .

Biological Activity

4-Iodo-2-methylisoindolin-1-one is a heterocyclic organic compound known for its unique structure, which includes an iodine atom and a methyl group. This compound belongs to the isoindolinone class, recognized for its diverse biological activities. The presence of the iodine substituent enhances its reactivity, making it a valuable target in medicinal chemistry.

The compound's structure can be represented as follows:

This structure allows for various chemical reactions, including oxidation, reduction, and substitution. The following table summarizes key chemical properties and potential reactions involving 4-Iodo-2-methylisoindolin-1-one:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of isoindolinone derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Generation of dihydro derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replacement of iodine with other nucleophiles | Sodium hydroxide, potassium carbonate |

Biological Activity

Research indicates that 4-Iodo-2-methylisoindolin-1-one exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. Isoindolinones are known to interact with various biological targets, potentially leading to therapeutic effects.

The specific mechanism of action for 4-Iodo-2-methylisoindolin-1-one may involve:

- Modulation of Signaling Pathways: The compound could influence pathways related to cell growth and apoptosis.

- Inhibition of Specific Enzymes: Preliminary studies suggest the potential to inhibit enzymes involved in various metabolic processes.

Case Studies

Several studies have explored the biological implications of isoindolinones, including 4-Iodo-2-methylisoindolin-1-one. For instance:

- Inhibition Studies: Research has shown that isoindolinone derivatives can inhibit the activity of perforin, a pore-forming protein expressed by lymphocytes. This inhibition can be beneficial in conditions where excessive immune response is detrimental (e.g., autoimmune diseases) .

- Anticancer Properties: Compounds similar to 4-Iodo-2-methylisoindolin-1-one have been investigated for their anticancer properties. Studies indicate that these compounds may induce apoptosis in cancer cells through specific signaling pathways .

- Neuroprotective Effects: Isoindolinones have been studied for their potential neuroprotective effects, particularly in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems suggests a role in treating conditions like Alzheimer's disease .

Research Findings

Recent investigations into 4-Iodo-2-methylisoindolin-1-one have highlighted its potential as a pharmacophore in drug development. Key findings include:

- Binding Affinity: Preliminary interaction studies indicate that 4-Iodo-2-methylisoindolin-1-one may exhibit high binding affinity to certain receptors and enzymes, warranting further exploration through biochemical assays .

- Selectivity and Potency: The compound shows promise as a selective inhibitor with low toxicity profiles in preliminary tests, making it a candidate for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.